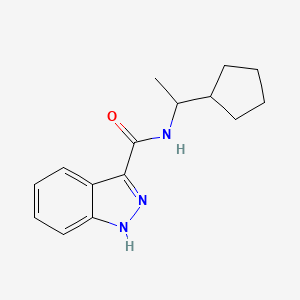
2-cyclopent-2-en-1-yl-N-(1H-imidazol-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopent-2-en-1-yl-N-(1H-imidazol-2-ylmethyl)acetamide is a chemical compound used in scientific research for its potential therapeutic properties. It is a derivative of imidazole and is commonly referred to as CPIA.
Wirkmechanismus
The exact mechanism of action of CPIA is not fully understood, but it is thought to act by modulating various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer progression. CPIA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
CPIA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. CPIA has also been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. Additionally, CPIA has been shown to improve endothelial function and reduce oxidative stress in animal models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPIA in lab experiments is its potential therapeutic properties in a variety of research areas. Additionally, CPIA is relatively easy to synthesize and can be obtained in large quantities. One limitation of using CPIA in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types.
Zukünftige Richtungen
There are several future directions for CPIA research. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for CPIA in cancer treatment. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Future studies should focus on the mechanism of action of CPIA in the brain and its potential side effects. Additionally, CPIA has been shown to have vasodilatory effects and may have potential as a treatment for cardiovascular disease. Future studies should focus on the efficacy and safety of CPIA in animal models of cardiovascular disease.
Synthesemethoden
CPIA can be synthesized using a multistep process that involves the reaction of cyclopentadiene with maleic anhydride to form the cyclopentene carboxylic acid. This acid is then reacted with imidazole and chloroacetyl chloride to form CPIA.
Wissenschaftliche Forschungsanwendungen
CPIA has been studied for its potential therapeutic properties in a variety of research areas, including cancer treatment, neurological disorders, and cardiovascular disease. Studies have shown that CPIA has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, CPIA has been shown to have vasodilatory effects and can improve blood flow in animal models of cardiovascular disease.
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(1H-imidazol-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(7-9-3-1-2-4-9)14-8-10-12-5-6-13-10/h1,3,5-6,9H,2,4,7-8H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZYDPMEGPHQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Iodophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578271.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)
![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)

![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)
![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)



![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)
